REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Cl[CH2:10][CH2:11][N:12]=[C:13]=[O:14]>C(Cl)Cl.C(N(C(C)C)CC)(C)C.CCOC(C)=O>[I:1][C:2]1[CH:3]=[C:4]([N:5]2[CH2:10][CH2:11][NH:12][C:13]2=[O:14])[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
ClCCN=C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 20° C. for 3 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 2M HCl
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DMF (5 ml)
|
Type
|
ADDITION
|
Details
|
treated with sodium hydride (60% oil dispersion, 182 mg)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 h under nitrogen
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with 2M HCl, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was crystallised from hot EtOAc/MeOH
|
Type
|
CUSTOM
|
Details
|
Trituration in Et2O of the residue obtained by evaporation of the mother liquor
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=CC1)N1C(NCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |